molecular formula C51H38Cl2N16Na4O16S4 B13780432 1,5-Naphthalenedisulfonic acid, 3,3'-((4-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt CAS No. 72906-25-3

1,5-Naphthalenedisulfonic acid, 3,3'-((4-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt

Cat. No.: B13780432
CAS No.: 72906-25-3
M. Wt: 1422.1 g/mol
InChI Key: JKXPVKKQHQTRBS-UHFFFAOYSA-J
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Description

1,5-Naphthalenedisulfonic acid, 3,3’-((4-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt is a complex organic compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonic acid, triazine, and azo groups.

Preparation Methods

The synthesis of 1,5-Naphthalenedisulfonic acid, 3,3’-((4-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt involves several steps. The process typically begins with the preparation of the naphthalenedisulfonic acid derivative, followed by the introduction of the triazine and azo groups through a series of condensation and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid groups can be oxidized to form sulfonate derivatives.

    Reduction: The azo groups can be reduced to form amines.

    Substitution: The triazine rings can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,5-Naphthalenedisulfonic acid, 3,3’-((4-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins and other biomolecules. The triazine and azo groups can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, resulting in various biological effects.

Comparison with Similar Compounds

1,5-Naphthalenedisulfonic acid, 3,3’-((4-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt is unique due to its specific combination of functional groups and molecular structure. Similar compounds include:

    2,7-Naphthalenedisulfonic acid derivatives: These compounds have similar sulfonic acid and azo groups but differ in their triazine and phenylene substituents.

    1,5-Naphthalenedisulfonic acid derivatives: These compounds share the same naphthalenedisulfonic acid core but have different substituents on the triazine and phenylene rings. The uniqueness of 1,5-Naphthalenedisulfonic acid, 3,3’-((4-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

72906-25-3

Molecular Formula

C51H38Cl2N16Na4O16S4

Molecular Weight

1422.1 g/mol

IUPAC Name

tetrasodium;3-[[2-acetamido-4-[[4-[2-[[4-[5-acetamido-4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxyanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-5-methoxyphenyl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C51H42Cl2N16O16S4.4Na/c1-23-12-13-32(56-48-60-46(52)62-50(64-48)58-38-19-34(54-24(2)70)36(21-40(38)84-4)68-66-26-15-30-28(44(17-26)88(78,79)80)8-6-10-42(30)86(72,73)74)33(14-23)57-49-61-47(53)63-51(65-49)59-39-20-35(55-25(3)71)37(22-41(39)85-5)69-67-27-16-31-29(45(18-27)89(81,82)83)9-7-11-43(31)87(75,76)77;;;;/h6-22H,1-5H3,(H,54,70)(H,55,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H2,56,58,60,62,64)(H2,57,59,61,63,65);;;;/q;4*+1/p-4

InChI Key

JKXPVKKQHQTRBS-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C(=C3)NC(=O)C)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])OC)NC6=NC(=NC(=N6)Cl)NC7=C(C=C(C(=C7)NC(=O)C)N=NC8=CC9=C(C=CC=C9S(=O)(=O)[O-])C(=C8)S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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